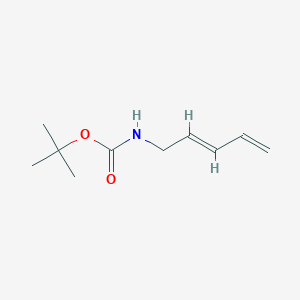
Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)-(9CI) is an organic compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amine. The Boc group is widely used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)-(9CI) typically involves the reaction of 2,4-pentadiene-1-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)-(9CI) undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl in methanol, and oxalyl chloride in methanol.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various substituted amine derivatives .
Applications De Recherche Scientifique
Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)-(9CI) primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can then engage in subsequent reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-Butyloxycarbonyl)-1-amine: Similar in structure but lacks the 2,4-pentadiene moiety.
N-(tert-Butyloxycarbonyl)-2,4-hexadiene-1-amine: Similar but with an extended carbon chain.
Uniqueness
Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)-(9CI) is unique due to its specific structure, which combines the Boc protecting group with a 2,4-pentadiene moiety. This combination allows for selective reactions and applications that are not possible with other similar compounds .
Propriétés
Numéro CAS |
157424-76-5 |
|---|---|
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
tert-butyl N-[(2E)-penta-2,4-dienyl]carbamate |
InChI |
InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-7H,1,8H2,2-4H3,(H,11,12)/b7-6+ |
Clé InChI |
WMOXWVRJMDXJKS-VOTSOKGWSA-N |
SMILES |
CC(C)(C)OC(=O)NCC=CC=C |
SMILES isomérique |
CC(C)(C)OC(=O)NC/C=C/C=C |
SMILES canonique |
CC(C)(C)OC(=O)NCC=CC=C |
Synonymes |
Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















